BenchChemオンラインストアへようこそ!

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide (CAS 1797078-15-9) occupies a distinct structural niche combining a 4-morpholinopyrimidine kinase scaffold with a phenoxyacetamide PARP-1 pharmacophore. Its low computed logP (0.43) vs. the 4-methyl analog (XLogP3=1.5) delivers a 12-fold lower partition coefficient, making it the preferred starting point for lead optimization where controlling lipophilicity reduces CYP450-related attrition. Procure this compound over simpler acetamide analogs to enable π-stacking interactions with aromatic active-site residues (Phe, Tyr, Trp) and to support dual iNOS/PARP-1 or COX-2/PARP-1 exploratory studies in hepatocellular carcinoma models. Ideal as a central reference node in property-based SAR matrices.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 1797078-15-9
Cat. No. B2422529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide
CAS1797078-15-9
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3
InChIInChI=1S/C17H20N4O3/c22-17(13-24-14-4-2-1-3-5-14)19-12-15-18-7-6-16(20-15)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,19,22)
InChIKeyDFDNZWQETCQDDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide (CAS 1797078-15-9): Procurement-Relevant Structural and Pharmacochemical Profile


N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide (CAS 1797078-15-9) is a synthetic small molecule belonging to the morpholinopyrimidine class, with molecular formula C17H20N4O3 and molecular weight 328.37 g/mol [1]. The compound features a 4-morpholinopyrimidine core linked via a methylene bridge to a 2-phenoxyacetamide moiety. Morpholinopyrimidine derivatives are established scaffolds in kinase inhibitor design, particularly for PI3K, mTOR, and related targets, while the phenoxyacetamide group has been independently associated with PARP-1 inhibition and anticancer activity in hepatocellular carcinoma models [2][3]. This compound occupies a distinct structural niche at the intersection of these two pharmacophoric families, with a computed topological polar surface area (TPSA) of 76.46 Ų and a calculated logP of approximately 0.43, placing it within favorable drug-like property space [1].

Why N-((4-Morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide Cannot Be Substituted by Common In-Class Analogs: Structural Differentiation Evidence


Morpholinopyrimidine derivatives are not functionally interchangeable; minor structural variations at the 2-position substituent, the pyrimidine ring substitution pattern, and the acetamide terminus produce divergent pharmacological profiles. The target compound occupies a specific and under-explored structural subspace defined by the combination of a 2-methylene-linked 2-phenoxyacetamide group on an unsubstituted 4-morpholinopyrimidine core. Closest analogs such as N-((4-morpholinopyrimidin-2-yl)methyl)acetamide (lacking the phenoxy group) and N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide (CAS 1797661-75-6, bearing an additional methyl substituent on the pyrimidine ring) exhibit altered lipophilicity, hydrogen-bonding capacity, and steric profiles that would predictably alter target engagement and pharmacokinetic behavior [1]. The 2-phenoxyacetamide moiety introduces a phenyl ring capable of π-stacking interactions distinct from the simpler 2-methoxy or 2-chlorophenyl analogs, while the absence of additional substituents on the pyrimidine ring avoids potential steric clashes observed with 4-methyl or 6-methyl congeners [2]. These structural distinctions are non-trivial for medicinal chemistry campaigns where SAR discontinuity between closely related analogs is well-documented in the morpholinopyrimidine kinase inhibitor class [3].

Quantitative Differential Evidence for N-((4-Morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide (CAS 1797078-15-9) Versus Closest Structural Analogs


Lipophilicity Reduction Versus 4-Methyl-Substituted Analog: Implications for Solubility and Off-Target Risk

The target compound (CAS 1797078-15-9) exhibits a computed logP (clogP) of 0.43 [1], substantially lower than its closest 4-methyl-substituted pyrimidine analog, N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide (CAS 1797661-75-6), which has a reported XLogP3 of 1.5 [2]. This represents a reduction of approximately 1.1 log units, corresponding to a roughly 12-fold difference in partition coefficient. Lower lipophilicity in this chemical series is associated with improved aqueous solubility and potentially reduced promiscuous off-target binding, which is a well-recognized liability of more lipophilic morpholinopyrimidine derivatives [3].

Lipophilicity Drug-likeness Physicochemical profiling

Preserved Hydrogen-Bond Donor Count Versus Simplification Analogs: Retained Target Engagement Potential

The target compound possesses a single hydrogen-bond donor (HBD = 1) from the secondary amide NH, identical to its closest analogs including N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide (HBD = 1) [1][2]. However, the target compound's hydrogen-bond acceptor count (HBA = 7) includes the morpholine oxygen, pyrimidine nitrogens, amide carbonyl, and the phenoxy ether oxygen. This HBA configuration differs from simpler acetamide analogs such as N-((4-morpholinopyrimidin-2-yl)methyl)acetamide, which has only 5 HBAs (lacking the phenoxy ether oxygen), and from 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide, where the methoxy group provides a different HBA geometry than the phenoxy group [3]. The phenoxy oxygen's participation in hydrogen-bond networks with kinase hinge regions is a recognized feature of phenoxyacetamide-containing kinase inhibitors [3].

Hydrogen bonding SAR Binding affinity

Rotatable Bond Flexibility Versus Constrained Analogs: Conformational Adaptability for Induced-Fit Binding

The target compound has 6 rotatable bonds [1], compared to 6 rotatable bonds for the 4-methyl-substituted analog (CAS 1797661-75-6) [2]. This parity in conformational degrees of freedom belies a critical difference: the target compound lacks the additional methyl substituent on the pyrimidine ring, which in the 4-methyl analog introduces a steric constraint and alters the preferred conformation of the morpholine ring relative to the pyrimidine plane. In contrast, analogs with larger substituents at the acetamide terminus, such as 2-(4-chlorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide (CAS 1797223-33-6), have 5 rotatable bonds due to the direct aryl-acetamide linkage which restricts rotation, potentially limiting induced-fit binding to certain kinase conformations . The target compound's methylene spacer between the amide and the phenoxy group provides conformational decoupling that may facilitate binding to targets requiring ligand flexibility.

Conformational flexibility Rotatable bonds Entropic binding penalty

Class-Level Anti-Inflammatory Activity of Morpholinopyrimidine Derivatives: Phenoxyacetamide Substitution May Enhance iNOS/COX-2 Suppression

Morpholinopyrimidine derivatives have been demonstrated to suppress iNOS and COX-2 expression in LPS-stimulated RAW 264.7 macrophage cells. In a systematic study by Fatima et al. (2023), the most active morpholinopyrimidine compounds (V4 and V8) achieved dramatic reduction in both iNOS and COX-2 mRNA and protein expression at non-cytotoxic concentrations, with molecular docking confirming strong binding affinity at the iNOS and COX-2 active sites [1]. While the specific IC50 values for the target compound (CAS 1797078-15-9) in these assays have not been reported in the peer-reviewed literature, the structural features of the target compound – particularly the phenoxyacetamide group – align with the pharmacophoric requirements identified in this class. The phenoxyacetamide moiety independently demonstrated PARP-1 inhibitory activity and HepG2 cytotoxicity (IC50 = 1.43 μM for the most active analog) in a separate study by Sayed et al. (2023) [2], suggesting that the target compound may integrate the anti-inflammatory phenotype of morpholinopyrimidines with the anticancer activity of phenoxyacetamides. This dual-potential hypothesis is a class-level inference and requires direct experimental validation.

Anti-inflammatory iNOS inhibition COX-2 suppression

Procurement-Guiding Application Scenarios for N-((4-Morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide (CAS 1797078-15-9)


Fragment-Based and Structure-Activity Relationship (SAR) Exploration in Kinase Inhibitor Programs Requiring Low Lipophilicity Leads

The compound's low computed logP (0.43) relative to the 4-methyl analog (XLogP3 = 1.5) positions it as a preferred starting point for kinase inhibitor lead optimization where controlling lipophilicity is critical for avoiding CYP450-related attrition. Procurement of this compound over the 4-methyl-substituted analog (CAS 1797661-75-6) is justified when the screening cascade includes early assessment of microsomal stability or CYP inhibition, as the 12-fold lower partition coefficient predicts a more favorable starting developability profile [1][2].

Dual-Mechanism Probe Development Targeting Inflammatory Hepatocellular Carcinoma

Based on the demonstrated anti-inflammatory activity of morpholinopyrimidine derivatives (iNOS/COX-2 suppression in RAW 264.7 macrophages) [1] and the HepG2 cytotoxicity and PARP-1 inhibition exhibited by phenoxyacetamide congeners (Compound I: HepG2 IC50 = 1.43 μM) [2], the target compound is a rational procurement choice for exploratory studies investigating dual iNOS/PARP-1 or COX-2/PARP-1 inhibition in hepatocellular carcinoma models with an inflammatory microenvironment. Simpler acetamide analogs lacking the phenoxy group would not be expected to engage PARP-1.

Chemical Biology Tool Compound for Profiling Morpholinopyrimidine Binding Pockets Requiring Aromatic π-Stacking Interactions

The phenoxyacetamide terminus provides a phenyl ring capable of edge-to-face or π-stacking interactions with aromatic residues in kinase active sites, a feature absent in 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide and N-((4-morpholinopyrimidin-2-yl)methyl)acetamide. This compound should be preferentially procured over simpler acetamide analogs when the target binding site contains a Phe, Tyr, or Trp residue in proximity to the solvent-exposed region, as suggested by molecular docking studies of related morpholinopyrimidine derivatives with COX-2 and iNOS active sites [1].

Physicochemical Benchmarking Studies Comparing Morpholinopyrimidine Substitution Patterns

The compound serves as a valuable reference standard for systematic comparisons of morpholinopyrimidine derivatives with varying N-acetamide substituents (phenoxy vs. methoxy vs. chloro/fluorophenyl vs. unsubstituted). Its balanced property profile (MW = 328.37, clogP = 0.43, TPSA = 76.46 Ų, HBD = 1, HBA = 7, RotB = 6) [1] makes it a central node in property-based SAR matrices, enabling procurement decisions to be data-driven rather than vendor-driven [2][3].

Quote Request

Request a Quote for N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.